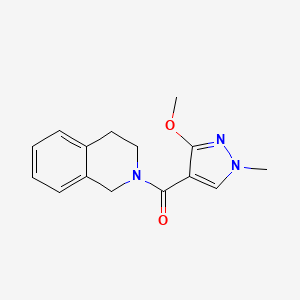

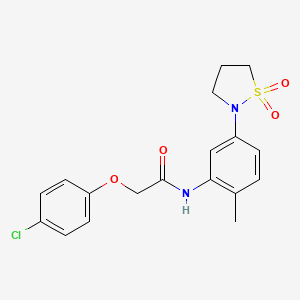

![molecular formula C18H20N2O4S B2714969 2-(2,3-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895441-76-6](/img/structure/B2714969.png)

2-(2,3-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene derivatives are a class of organic compounds that have been the subject of extensive research due to their wide range of biological and medicinal activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, some furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of specific thiophene derivatives can be studied using various spectroscopic methods including IR, 1H NMR, 13C NMR .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their specific structure. For example, the compound 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide is an organic compound that belongs to the family of thiophene derivatives.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has explored the synthesis and characterization of compounds related to 2-(2,3-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, focusing on their potential biological activities. These compounds are synthesized through various chemical reactions and characterized using techniques such as IR, NMR, and Mass spectral analysis to determine their structural and functional properties. For example, Talupur et al. (2021) synthesized and characterized thiophene-2-carboxamides with antimicrobial properties through a series of chemical reactions starting from basic synthon compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Anticancer Activity

Several studies have focused on the antimicrobial and anticancer activities of thiophene-2-carboxamide derivatives. These compounds have been evaluated for their effectiveness against various bacteria and cancer cell lines, showing potential as therapeutic agents. Abdel-Motaal et al. (2020) highlighted the synthesis of novel heterocycles using thiophene incorporated thioureido substituent as precursors, which displayed potent activity against the colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).

Pharmacological Activities

Compounds derived from this compound have been studied for their various pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects. Amr et al. (2010) synthesized novel thiophene derivatives and evaluated them for their pharmacological activities, showing high activity compared with standard drugs (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Anti-inflammatory Properties

Research into the anti-inflammatory properties of benzo[b]thiophene derivatives, including this compound, has shown promising results. These compounds have been evaluated for their potential to inhibit inflammatory processes, offering a basis for the development of new anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).

Mecanismo De Acción

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with. Some thiophene derivatives have shown a wide variety of applications including neuroprotective and antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic and/or diuretic, potential HLGP, HIV-1 and renin inhibitor, cytotoxic, brain-penetrant inhibitors of trypanosoma brucei .

Safety and Hazards

The safety and hazards associated with thiophene derivatives can vary depending on their specific structure and the context in which they are used. More studies on the compound’s toxicity and safety are needed.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2,3-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-23-12-8-5-7-11(15(12)24-2)17(22)20-18-14(16(19)21)10-6-3-4-9-13(10)25-18/h5,7-8H,3-4,6,9H2,1-2H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGWZUOECHKUEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

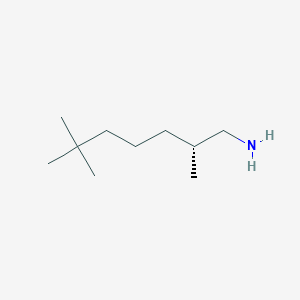

![3-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2714889.png)

![1-[[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2714891.png)

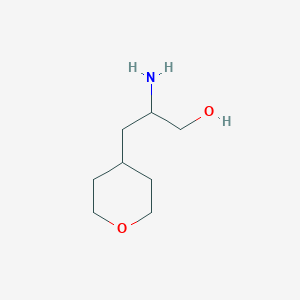

![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2714895.png)

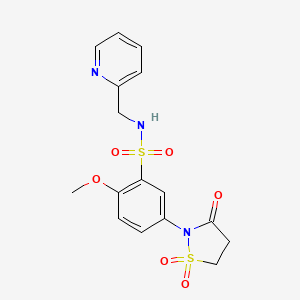

![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714903.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2714904.png)

![2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine](/img/structure/B2714907.png)

![2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2714909.png)